1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes both carboxylic acid and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenylacetic acid with succinic anhydride under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-bromoacetic acid in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: Shares the phenyl and amine functional groups but lacks the pyrrolidine ring.
Succinic anhydride: Used as a precursor in the synthesis but lacks the phenyl and amine groups.
2-Bromoacetic acid: Involved in the synthesis but lacks the pyrrolidine and phenyl groups.
Uniqueness
1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions
Properties
CAS No. |
834894-47-2 |
---|---|
Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
1-[4-(2-carboxyethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O5/c17-12-7-9(14(20)21)8-16(12)11-3-1-10(2-4-11)15-6-5-13(18)19/h1-4,9,15H,5-8H2,(H,18,19)(H,20,21) |
InChI Key |
RHQUIEWDWQQLSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)NCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.